![molecular formula C20H19FN6O3 B2733596 benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040650-33-6](/img/structure/B2733596.png)
benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a synthetic compound with a complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the tetrazole ring, piperazine moiety, and the dioxole structure. Each step requires specific reaction conditions, such as temperature control, catalysts, and solvents, to ensure the successful formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimization of reaction parameters to increase yield and purity. This can include the use of large-scale reactors, advanced purification techniques, and quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions: Benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the molecule.
Aplicaciones Científicas De Investigación
Benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has a wide range of applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, this compound may serve as a tool for studying molecular interactions and cellular processes. In medicine, it has potential therapeutic applications due to its unique molecular structure. Additionally, it can be used in industrial applications, such as the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets within the body. This compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
When compared to similar compounds, benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone stands out due to its unique structural features and chemical properties. Similar compounds may include other tetrazole-containing molecules or dioxole derivatives. the specific arrangement of functional groups and atoms in this compound gives it distinct characteristics that can be leveraged in various scientific applications.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O3/c21-15-2-4-16(5-3-15)27-19(22-23-24-27)12-25-7-9-26(10-8-25)20(28)14-1-6-17-18(11-14)30-13-29-17/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVREXJKNGAEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2733515.png)
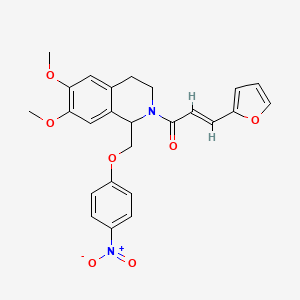

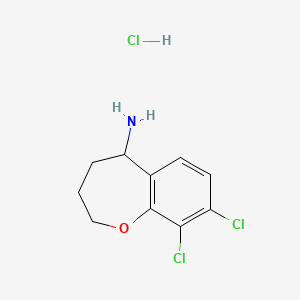


![N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2733523.png)
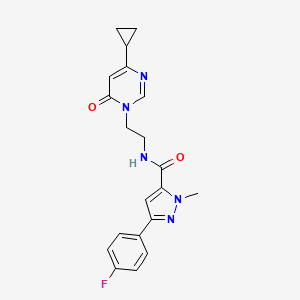

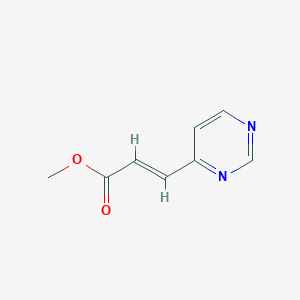
![3'-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2733528.png)
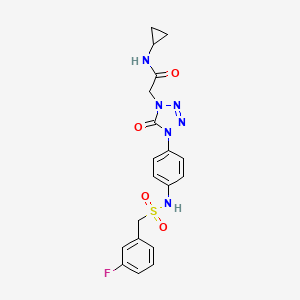
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2733531.png)

